molecular formula C9H14ClN3 B1435105 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride CAS No. 1949816-11-8

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride

Cat. No.: B1435105
CAS No.: 1949816-11-8
M. Wt: 199.68 g/mol
InChI Key: ORGQTRWUMFUWHS-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a pyrrolidine group and an amine group, forming a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and other scientific disciplines.

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with selective androgen receptor modulators (SARMs) and pregnane X receptor (PXR), which are involved in the detoxification and clearance of foreign substances from the body . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition can lead to changes in cellular metabolism and gene expression related to collagen production.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific receptors and enzymes, such as androgen receptors and collagen prolyl-4-hydroxylase, altering their activity . This binding can result in either inhibition or activation of these biomolecules, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and receptors, affecting cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of receptor activity and enzyme inhibition. At higher doses, toxic or adverse effects may be observed . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for predicting the compound’s pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall efficacy.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyridine with pyrrolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

Uniqueness

What sets 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a pyridine ring with a pyrrolidine group and an amine group makes it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c10-8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGQTRWUMFUWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.